(3R,4S)-4-ethylpyrrolidine-3-carboxylic acid synthesis from glycine ethyl ester
(3R,4S)-4-ethylpyrrolidine-3-carboxylic acid synthesis from glycine ethyl ester
The following technical guide details the synthesis of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid , a critical chiral pharmacophore used in the manufacturing of JAK inhibitors such as Upadacitinib.
This guide prioritizes the [3+2] Cycloaddition – Resolution pathway. While asymmetric catalysis is theoretically possible, the industrial and research standard for this specific "unsubstituted" pyrrolidine scaffold (lacking C2/C5 substituents) relies on a robust cycloaddition followed by optical resolution to ensure >99% enantiomeric excess (ee).
Executive Summary
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Target Molecule: (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid (also known as the trans-isomer).
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Primary Application: Key intermediate for Janus Kinase (JAK) inhibitors (e.g., Upadacitinib).[1][2][3][4]
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Synthetic Challenge: Establishing the trans-stereochemistry between the C3-carboxyl and C4-ethyl groups while strictly controlling absolute configuration (3R,4S).
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Selected Route: 1,3-Dipolar Cycloaddition of an in situ generated azomethine ylide with ethyl (E)-2-pentenoate, followed by classical chiral resolution. This method is self-validating, scalable, and avoids the instability issues of asymmetric organocatalysts for this specific substrate class.
Strategic Analysis & Causality
Why 1,3-Dipolar Cycloaddition?
The pyrrolidine ring is most efficiently constructed via a [3+2] cycloaddition between an azomethine ylide (dipole) and an electron-deficient alkene (dipolarophile).
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Atom Economy: All atoms from the starting materials are incorporated into the ring.
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Stereoconservation: The reaction is concerted. Using (E)-ethyl 2-pentenoate locks the relative stereochemistry of the ethyl and carboxyl groups into a trans relationship in the final product.
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Regioselectivity: The electronic polarization of the ylide (nucleophilic at the unsubstituted carbon) and the acrylate (electrophilic at the
-carbon) ensures the 3-carboxyl-4-ethyl substitution pattern.
The Resolution Necessity
Direct asymmetric synthesis of N-unsubstituted (or N-benzyl) azomethine ylides using chiral catalysts is difficult because the dipole lacks the auxiliary coordination sites (like the aryl groups in benzylidene imines) required for rigid catalyst binding. Therefore, the most reliable protocol generates the racemic trans-scaffold first, followed by a high-efficiency resolution using a chiral amine.
Detailed Experimental Protocol
Phase 1: Precursor Assembly & Cycloaddition
Objective: Synthesize racemic trans-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid ethyl ester.
Reagents:
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Dipolarophile: Ethyl (E)-2-pentenoate (CAS: 2445-93-4).
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Ylide Precursor: N-Benzyl-1-methoxy-N-[(trimethylsilyl)methyl]methanamine (CAS: 93102-05-7).
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Catalyst: Trifluoroacetic acid (TFA) (10 mol%).
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Solvent: Dichloromethane (DCM), anhydrous.
Protocol:
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Preparation: Charge a flame-dried reactor with Ethyl (E)-2-pentenoate (1.0 equiv) and anhydrous DCM (0.5 M concentration).
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Activation: Cool the solution to 0°C. Add TFA (0.1 equiv) dropwise. The acid catalyzes the desilylation of the amine precursor, generating the reactive azomethine ylide species in situ.
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Addition: Slowly add N-Benzyl-1-methoxy-N-[(trimethylsilyl)methyl]methanamine (1.2 equiv) in DCM over 1 hour. Note: Slow addition prevents ylide dimerization.
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Cyclization: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC/LC-MS for the disappearance of the pentenoate.
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Quench: Quench with saturated NaHCO₃ solution. Extract with DCM, dry over MgSO₄, and concentrate.
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Result: Crude racemic trans-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid ethyl ester.
Phase 2: Hydrolysis & Chiral Resolution
Objective: Isolate the (3R,4S) enantiomer.
Reagents:
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Base: LiOH or NaOH (2M aq).
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Resolving Agent: (S)-(-)-1-Phenylethylamine or (R)-1-(1-Naphthyl)ethylamine.
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Solvent: Ethanol/Water or Isopropanol.
Protocol:
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Hydrolysis: Dissolve the crude ester in THF/MeOH (1:1). Add 2M LiOH (2.0 equiv) and stir at 25°C until ester hydrolysis is complete (approx. 4 h). Acidify carefully to pH 5–6 with 1M HCl and extract the free amino acid (zwitterion form) or the N-benzyl acid.
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Salt Formation: Dissolve the racemic N-benzyl acid in Isopropanol at 60°C. Add (S)-1-Phenylethylamine (0.55 equiv).
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Crystallization: Cool slowly to 0°C. The diastereomeric salt of the (3R,4S) acid crystallizes out due to lower solubility.
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Filtration & Release: Filter the solid. Recrystallize from Ethanol to upgrade chiral purity (>99% de). Suspend the salt in water, acidify with 1M HCl to pH 3, and extract the free (3R,4S)-acid with Ethyl Acetate.
Phase 3: Debenzylation (Final Step)
Objective: Remove the benzyl protecting group to yield the target.
Protocol:
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Dissolve the (3R,4S)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid in Methanol.
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Add Pd(OH)₂/C (Pearlman’s catalyst, 10 wt% loading).
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Hydrogenate at 30–50 psi H₂ at room temperature for 12 hours.
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Filter through Celite and concentrate to yield (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid as a white solid.
Data Summary & Specifications
| Parameter | Specification | Note |
| Appearance | White to off-white solid | Hygroscopic |
| Molecular Formula | C₇H₁₃NO₂ | MW: 143.18 g/mol |
| Stereochemistry | (3R,4S) | trans-configuration |
| Chiral Purity | > 98% ee | Determined by Chiral HPLC |
| Chemical Purity | > 97% | via ¹H NMR |
| ¹H NMR Diagnostic | Ethyl group triplet is characteristic |
Pathway Visualization
The following diagram illustrates the reaction logic and stereochemical flow.
Caption: Stereoselective synthesis workflow via 1,3-dipolar cycloaddition and classical resolution.
References
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Process for the preparation of Upadacitinib and intermediates thereof. Source: US Patent 10,981,924 B2. Context: Describes the industrial handling and resolution of the 4-ethylpyrrolidine intermediate.
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Trans-4-alkylpyrrolidine-3-carboxylic acids and process for their preparation. Source: US Patent 6,245,801 B1.[2] Context: Foundational patent establishing the synthesis of trans-4-ethylpyrrolidine-3-carboxylic acid via cycloaddition logic.
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Alternate processes for the preparation of pyrrolidine derivatives. Source: WO 2019/016745 A1. Context: Details the specific use of chiral amines (naphthyl ethyl amine) for the resolution of the (3R,4S) isomer.
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1,3-Dipolar Cycloaddition of Azomethine Ylides. Source: Organic Chemistry Portal. Context: Mechanistic background on the regioselectivity and stereoconservation of the [3+2] reaction.
Sources
- 1. US20230139156A1 - Process and intermediates for the preparation of upadacitinib - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. tdcommons.org [tdcommons.org]
- 4. WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google Patents [patents.google.com]
